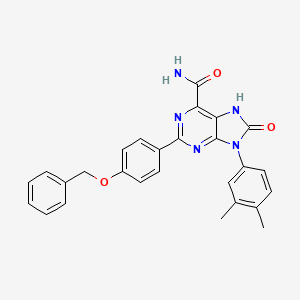

2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic organic compound belonging to the purine class. Known for its complex structure and diverse functional groups, it offers significant potential in various fields such as medicinal chemistry, molecular biology, and material sciences.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic synthesis:

Starting Materials: : Begins with commercially available 4-(benzyloxy)benzaldehyde and 3,4-dimethylphenylamine.

Formation of Intermediate: : The aldehyde is reacted with an amine to form an imine intermediate under anhydrous conditions.

Cyclization: : The imine undergoes cyclization with guanine to form the purine core.

Final Carboxamide Formation: : The resulting purine derivative is then treated with appropriate reagents to form the carboxamide functional group.

Industrial Production Methods: While the above route is common in laboratory settings, industrial production might involve optimized conditions:

Catalysts: : Use of specific catalysts to enhance reaction rates.

Temperature and Pressure: : Optimized reaction conditions to maximize yield.

Purification: : Advanced purification techniques like chromatography to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: : Undergoes oxidation reactions typically forming oxo derivatives.

Reduction: : Reductive conditions can lead to the reduction of functional groups such as carbonyl to alcohol.

Substitution: : Exhibits substitution reactions particularly at the aromatic rings.

Oxidizing Agents: : Potassium permanganate or chromium trioxide.

Reducing Agents: : Lithium aluminum hydride or sodium borohydride.

Substitution Conditions: : Use of electrophilic or nucleophilic agents like halogens or nitrites.

Oxidation: : Formation of benzoic acid derivatives.

Reduction: : Formation of corresponding alcohols or amines.

Substitution: : Variety of substituted purine derivatives.

Applications De Recherche Scientifique

2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide finds applications in:

Chemistry: : Studying its reactivity and as a precursor for more complex molecules.

Biology: : Investigating its interaction with biomolecules.

Medicine: : Potential use in drug development due to its complex structure.

Industry: : Possible applications in material sciences for the creation of specialized polymers and composites.

Mécanisme D'action

The compound interacts primarily through its purine core:

Molecular Targets: : Binds to various enzymes and receptors.

Pathways Involved: : Modulates pathways involving purine metabolism and signaling.

Comparaison Avec Des Composés Similaires

Compared to other purine derivatives, this compound exhibits unique interactions due to its bulky substituents:

Similar Compounds

9-phenyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

2-(4-methoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Uniqueness: : The benzyloxy and dimethylphenyl substituents provide additional hydrophobic interactions and steric hindrance, influencing its chemical and biological activity.

Activité Biologique

The compound 2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic derivative belonging to the purine family. Its complex structure features multiple functional groups that suggest potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological implications and mechanisms of action.

Structural Characteristics

The compound's structure includes:

- A purine scaffold , which is crucial for its biological activity.

- A benzyloxy group that may enhance lipophilicity and improve membrane permeability.

- A dimethylphenyl moiety that could interact with specific receptors or enzymes.

Anticancer Potential

Preliminary studies indicate that purine derivatives can exhibit significant anticancer activity. The structural similarities of this compound to known anticancer agents suggest it may inhibit pathways involved in tumor growth. Notably, compounds with similar structures have been reported to affect signaling pathways associated with G protein-coupled receptors (GPCRs) and exhibit cytotoxic effects against various cancer cell lines .

While specific mechanisms for this compound are not fully elucidated, its functional groups imply several possible interactions:

- Hydrogen bonding due to the carboxamide group may facilitate binding to target proteins.

- The 8-oxo group could participate in redox reactions, leading to reactive intermediates that may exert cytotoxic effects.

Comparative Analysis with Similar Compounds

A comparative analysis highlights structural and functional similarities with other biologically active compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-(benzyloxy)phenyl)-... | Benzyloxy and dimethylphenyl groups | Potential anti-cancer activity |

| Caffeine | Methyl groups on nitrogen | Central nervous system stimulant |

| Theophylline | Methyl groups on nitrogen | Bronchodilator |

| Adenosine Analogues | Various substitutions affecting binding | Modulates adenosine receptors |

This table illustrates how the unique substituents of This compound may confer selective biological activity.

In Vitro Studies

Research has shown that derivatives of purine compounds can significantly inhibit the growth of cancer cell lines. For instance, a study demonstrated that structurally related compounds exhibited IC50 values in the low micromolar range against colorectal cancer cell lines . These findings suggest that further exploration into the anticancer properties of This compound is warranted.

Molecular Docking Studies

Molecular docking studies are essential for understanding how this compound interacts with specific biological targets. Preliminary docking simulations indicate potential binding affinities to key enzymes involved in purine metabolism and signaling pathways . These studies provide insights into the compound's efficacy and help optimize its design for better therapeutic outcomes.

Propriétés

IUPAC Name |

9-(3,4-dimethylphenyl)-8-oxo-2-(4-phenylmethoxyphenyl)-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N5O3/c1-16-8-11-20(14-17(16)2)32-26-23(30-27(32)34)22(24(28)33)29-25(31-26)19-9-12-21(13-10-19)35-15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H2,28,33)(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWLJRKCEHZQPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)OCC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.